3-Amino-3-(3-hydroxyphenyl)propanoic acid
Description
Significance of β-Amino Acid Scaffolds in Modern Drug Discovery
β-Amino acids and their derivatives, such as β-phenylalanine derivatives (β-PADs), represent a structurally valuable family of compounds in medicinal chemistry. nih.govtandfonline.comnih.gov Unlike their α-amino acid counterparts, the additional carbon atom in the backbone of β-amino acids imparts unique conformational properties and increased stability. tandfonline.comnih.gov This structural distinction is a key advantage in drug design, as it makes peptides and other molecules incorporating β-amino acids more resistant to proteolytic degradation by enzymes in the body. tandfonline.com
The incorporation of β-amino acid scaffolds offers several strategic advantages for pharmacomodulation:
Enhanced Stability: Their resistance to enzymatic breakdown leads to improved pharmacokinetic profiles and greater bioavailability.
Structural Diversity: β-PADs provide a modular and versatile scaffold, allowing for the synthesis of a wide array of derivatives with diverse biological activities. nih.govtandfonline.comfigshare.com
Pseudopeptidic Character: They can mimic the structure of natural peptides, enabling them to be recognized by biological systems and interact with therapeutic targets, while their unnatural backbone provides stability. tandfonline.comnih.gov
These properties have led to the successful use of β-amino acid-containing structures in developing agents with antimicrobial, anticancer, and other therapeutic properties. nih.govnih.gov They are increasingly utilized as key components in the synthesis of complex drug candidates and peptidomimetics. tandfonline.com
Research Trajectories and Academic Interest in 3-Amino-3-(3-hydroxyphenyl)propanoic Acid
While extensive research has been published on the broader class of β-phenylalanine derivatives, the specific academic focus on this compound is an area of emerging potential. Much of the current research interest can be understood through the significant findings related to its structural isomer, 3-Amino-3-(4-hydroxyphenyl)propanoic acid.
Recent studies have successfully utilized the 4-hydroxyphenyl scaffold to develop novel derivatives with potent biological activities. For instance, a 2024 study reported the synthesis of a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives that exhibited structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and Candida auris. nih.gov Subsequent research on the same class of compounds demonstrated their potential as anticancer agents, with several derivatives showing the ability to reduce cancer cell viability and migration. mdpi.com These compounds are also noted for their antioxidant properties, which are crucial for developing novel anticancer candidates. mdpi.comresearchgate.net
These promising results for the 4-hydroxy isomer establish a clear and compelling research trajectory for this compound. The key difference—the position of the hydroxyl group on the phenyl ring (meta vs. para)—provides a valuable opportunity for structure-activity relationship (SAR) studies. Academic interest lies in exploring how this seemingly minor structural change impacts the molecule's interaction with biological targets and influences its efficacy and selectivity as an antimicrobial, anticancer, or antioxidant agent. The synthesis and evaluation of derivatives based on the 3-hydroxy scaffold are a logical next step to fully explore the therapeutic potential of this molecular architecture.
Interactive Data Table: Properties of Related Compounds
Data for the specific 3-hydroxy isomer is limited in publicly available literature; this table presents data for the closely related 4-hydroxy isomer and the parent compound β-phenylalanine for comparative purposes.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Research Area |
| β-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Foundational scaffold for β-PADs nih.govtandfonline.com |
| 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C₉H₁₁NO₃ | 181.19 | Antimicrobial & Anticancer scaffold nih.govmdpi.com |
| This compound | C₉H₁₁NO₃ | 181.19 | Emerging interest for SAR studies |
Properties
IUPAC Name |
3-amino-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNEKBZZXSUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377435 | |
| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26049-12-7, 102872-33-3 | |
| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-3-(3-hydroxyphenyl)propanoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies and Enantioselective Approaches for 3 Amino 3 3 Hydroxyphenyl Propanoic Acid and Its Analogs
Asymmetric Synthesis Strategies
Asymmetric synthesis is paramount for obtaining single enantiomers of chiral molecules without the need for resolving racemic mixtures, which inherently results in a maximum theoretical yield of 50% for the desired enantiomer. wikipedia.org These strategies involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.
Chiral Resolution Techniques
Chiral resolution is a classical yet widely practiced method for separating a racemic mixture of a compound into its individual enantiomers. wikipedia.org For β-amino acids, the most common approach is the formation of diastereomeric salts through reaction with a chiral resolving agent.
The process involves reacting the racemic amino acid with an enantiomerically pure acid or base. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the resolving agent is removed, typically by acid-base extraction, to yield the enantiomerically pure amino acid. The choice of resolving agent is crucial and often determined empirically.
| Resolving Agent Category | Specific Examples | Target Functional Group in Amino Acid |
| Chiral Acids | (+)-Tartaric acid, (S)-Mandelic acid, (-)-Dibenzoyl-L-tartaric acid | Amino group |
| Chiral Bases | Brucine, (+)-Cinchotoxine, (R)-1-Phenylethylamine | Carboxylic acid group |
Another significant method is chiral chromatography, which uses a chiral stationary phase (CSP) to separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Glycopeptide-based selectors, such as Vancomycin, have been used effectively for the resolution of aromatic amino acids. nih.govnih.gov
Catalytic Asymmetric Methods
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral β-amino acids. rsc.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A predominant strategy is the asymmetric hydrogenation of a prochiral β-enamino ester or a related unsaturated precursor. nih.govpsu.edu
Transition metal complexes, particularly those based on rhodium (Rh) and ruthenium (Ru) with chiral phosphine (B1218219) ligands, are extensively used. psu.edu For instance, Rh-complexes with Josiphos-type ligands have demonstrated high efficiency in the direct asymmetric hydrogenation of unprotected enamino esters, yielding β-amino esters with high enantiomeric excess (ee). nih.gov Similarly, Ru-BINAP systems have been successfully applied to the hydrogenation of N-acyl-β-(amino)acrylates. psu.edu
| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) |
| Rh-Josiphos | Unprotected β-enamino esters | 93-97% nih.gov |
| Ru-BINAP | N-Acyl-β-(amino)acrylates | >90% psu.edu |
| Chiral Phosphoric Acid / Molybdenum Complex | α-Hydroxy esters (for amination) | High nih.gov |
Applications of Asymmetric Transfer Hydrogenation in β-Amino Acid Synthesis
Asymmetric transfer hydrogenation (ATH) is an alternative to using high-pressure hydrogen gas, employing stable and readily available hydrogen donors like formic acid, isopropanol, or dimethylamine (B145610) borane (B79455) (DMAB). researchgate.net This technique is particularly valuable for the reduction of C=N bonds in imines or enamines, which are common precursors to β-amino acids.
The catalytic systems for ATH typically involve a transition metal, such as Ruthenium, complexed with a chiral ligand. For example, Ru-TsDPEN catalysts have been effectively used in the transfer hydrogenation of α-amino ketones to produce β-amino alcohols with high enantioselectivity. researchgate.net A similar strategy can be applied to the corresponding imine precursors of β-amino acids. The process is attractive for its operational simplicity and mild reaction conditions.
| Catalyst Precursor | Chiral Ligand | Hydrogen Donor | Substrate Type |
| [Ru(p-cymene)Cl₂]₂ | (S,S)-TsDPEN | Formic acid / Triethylamine (5:2) | α-Amino Ketones |
| Ru-Tethered (R, R)–TsDPEN | (R,R)-TsDPEN | Dimethylamine borane (DMAB) | α-Amino Ketones |
Diverse Synthetic Routes for the Core Structure
Beyond establishing the chiral center, the fundamental construction of the β-amino acid carbon skeleton is a critical aspect of its synthesis. Several classical and modern organic reactions are employed to build the core structure containing the 3-aryl and 3-amino functionalities.
Michael Addition Processes for β-Amino Acid Formation
The Michael addition, or conjugate addition, is a powerful C-N bond-forming reaction for the synthesis of β-amino acids. wikipedia.org The classic approach involves the 1,4-addition of a nitrogen nucleophile, such as ammonia (B1221849) or an amine, to an α,β-unsaturated carboxylic acid or ester. researchgate.net For the synthesis of 3-amino-3-(3-hydroxyphenyl)propanoic acid, this would involve the addition of an ammonia equivalent to 3-hydroxycinnamic acid or its corresponding ester.
This reaction, often termed an aza-Michael addition, can be catalyzed by bases or acids. researchgate.net Asymmetric variants of this reaction have been developed using chiral organocatalysts or metal complexes to achieve high enantioselectivity, directly yielding an enantiomerically enriched β-amino acid product. acs.org
| Michael Acceptor | Nitrogen Nucleophile | Catalyst/Conditions | Product Type |
| α,β-Unsaturated Ester | N-Carbobenzyloxy amine | Oxidant (e.g., N-tert-butylbenzenesulfinimidoyl chloride) | Protected β-Amino Ester organic-chemistry.org |
| α,β-Unsaturated Carbonyl | Amine | Base or Lewis Acid | β-Amino Carbonyl |
| Nitroalkene | Aldehyde | Chiral β-amino acid (Organocatalyst) | γ-Nitro Aldehyde (precursor) acs.org |
Knoevenagel Condensation and Subsequent Amination Routes
An alternative route to the β-amino acid skeleton involves an initial C-C bond formation via the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base like an amine. wikipedia.orgnih.gov
For the target molecule, 3-hydroxybenzaldehyde (B18108) would be condensed with an active methylene compound such as malonic acid or ethyl cyanoacetate. wikipedia.orgchemicalbook.com The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a catalyst and solvent, often leading to concomitant decarboxylation when malonic acid is used. wikipedia.org The resulting α,β-unsaturated acid or ester can then be converted to the desired β-amino acid through a subsequent conjugate addition of an amine, followed by reduction of the double bond and hydrolysis if necessary. This multi-step sequence provides a versatile pathway to variously substituted β-amino acids.
| Step | Aldehyde Component | Active Methylene Component | Key Reagents/Catalyst | Intermediate/Product |
| 1. Condensation | 3-Hydroxybenzaldehyde | Malonic Acid | Pyridine, Piperidine | 3-Hydroxycinnamic acid wikipedia.org |
| 2. Amination | - | - | Ammonia or Amine | This compound |
Phthaloyl-Protected Intermediate Syntheses
The synthesis of β-amino acids often involves the use of protecting groups to prevent unwanted side reactions and to control stereochemistry. The phthaloyl group is a common and robust protecting group for primary amines, forming a stable phthalimide (B116566) that can withstand a variety of reaction conditions. The synthesis of N-phthaloyl-3-amino-3-(3-hydroxyphenyl)propanoic acid presents a unique challenge due to the presence of a reactive phenolic hydroxyl group in addition to the amino group.
Standard methods for the N-phthaloylation of amino acids typically involve the reaction of the amino acid with phthalic anhydride, often at elevated temperatures in a solvent such as glacial acetic acid or under solvent-free microwave irradiation. rsc.orgekb.eg However, these conditions could potentially lead to the undesired O-acylation of the phenolic hydroxyl group.
To achieve selective N-phthaloylation, a common strategy involves the prior protection of the hydroxyl group. For instance, the phenolic hydroxyl group can be protected as a benzyl (B1604629) ether, which is stable under the conditions required for phthaloylation and can be subsequently removed by hydrogenolysis. This orthogonal protection strategy ensures that only the amino group reacts with the phthalic anhydride.
Alternatively, direct N-phthaloylation in the presence of a free hydroxyl group may be possible under carefully controlled conditions that favor the more nucleophilic amine over the less nucleophilic phenol. This could involve using milder reaction conditions, such as conducting the reaction at lower temperatures or using specific catalysts that promote selective N-acylation. While specific literature detailing the direct, selective N-phthaloylation of this compound is not abundant, the principles of chemoselectivity suggest that such a transformation is feasible.
The resulting N-phthaloyl-3-amino-3-(3-hydroxyphenyl)propanoic acid is a valuable intermediate for further synthetic transformations, allowing for modifications at the carboxylic acid or the phenolic hydroxyl group without affecting the protected amine. The phthaloyl group can be readily removed at a later stage, typically by treatment with hydrazine (B178648) hydrate, to yield the free amine. organic-chemistry.org
One-Pot Synthetic Procedures
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the isolation of intermediates. A prominent one-pot method for the synthesis of β-aryl-β-amino acids, including this compound, is a variation of the Mannich reaction, often referred to as the Rodionov reaction. researchgate.net
This three-component condensation reaction involves an aromatic aldehyde (3-hydroxybenzaldehyde), a C-H acidic compound (malonic acid), and a source of ammonia (ammonium acetate) in a suitable solvent. researchgate.netscribd.com The general reaction scheme is as follows:
Scheme 1: General one-pot synthesis of this compound.
While a detailed experimental procedure specifically optimized for 3-hydroxybenzaldehyde is not extensively documented in readily available literature, a general procedure for analogous reactions with substituted benzaldehydes provides a solid foundation. chemicalbook.com Typically, the reaction is carried out by refluxing a mixture of the aldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in a solvent like ethanol (B145695) or butanol. scribd.comchemicalbook.com The reaction proceeds through the in situ formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of the enolate of malonic acid and subsequent decarboxylation.
The presence of the hydroxyl group on the benzaldehyde (B42025) ring may influence the reaction conditions and yield. The acidic nature of the phenolic proton could potentially interfere with the basic conditions generated by ammonium acetate. Therefore, optimization of the reaction parameters, such as the choice of solvent and the molar ratios of the reactants, would be crucial to maximize the yield of the desired β-amino acid.
Protecting Group Chemistry in this compound Synthesis
The synthesis of complex molecules like this compound, which possesses multiple reactive functional groups (amino, carboxyl, and hydroxyl), necessitates a well-designed protecting group strategy. The concept of orthogonal protection is paramount, allowing for the selective removal of one protecting group in the presence of others. nih.gov This enables sequential modification of the different functional groups within the molecule.
Two of the most widely employed orthogonal strategies in peptide and amino acid synthesis are the Boc/Bn and Fmoc/tBu strategies. researchgate.net
Boc/Bn Strategy:
In this approach, the amino group is typically protected as a tert-butyloxycarbonyl (Boc) carbamate, which is labile to strong acids like trifluoroacetic acid (TFA). The phenolic hydroxyl group and the carboxylic acid can be protected as benzyl (Bn) ethers and esters, respectively. These benzyl groups are stable to the acidic conditions used for Boc removal but can be cleaved by hydrogenolysis (e.g., H₂/Pd-C).
| Functional Group | Protecting Group | Removal Conditions |
| Amino | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) |
| Hydroxyl | Bn (Benzyl) | Hydrogenolysis (H₂/Pd-C) |
| Carboxyl | Bn (Benzyl) | Hydrogenolysis (H₂/Pd-C) |
Fmoc/tBu Strategy:
This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the amino group. The Fmoc group is typically removed using a secondary amine, such as piperidine. The phenolic hydroxyl and carboxylic acid functionalities are protected as tert-butyl (tBu) ethers and esters. These tBu groups are stable to the basic conditions used for Fmoc deprotection but are readily cleaved by strong acids like TFA. iris-biotech.de
| Functional Group | Protecting Group | Removal Conditions |
| Amino | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) |
| Hydroxyl | tBu (tert-butyl) | Strong acid (e.g., TFA) |
| Carboxyl | tBu (tert-butyl) | Strong acid (e.g., TFA) |
The strategic application of these orthogonal protecting groups provides the necessary tools to selectively manipulate the amino, hydroxyl, and carboxyl functionalities of this compound, enabling the synthesis of a wide range of complex derivatives and analogs.
Structure Activity Relationship Sar and Rational Design of 3 Amino 3 3 Hydroxyphenyl Propanoic Acid Derivatives
Impact of Phenyl Ring Substitutions on Biological Activity
Modifications to the phenyl ring are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's electronic, steric, and hydrophobic properties. These changes directly impact how the molecule interacts with its biological target.
Effects of Hydroxyl and Other Substituents on Molecular Interactions
The hydroxyl (-OH) group on the phenyl ring is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to form crucial interactions with amino acid residues in target proteins, such as enzymes or receptors, thereby anchoring the molecule in the binding site. nih.gov The position of the hydroxyl group (e.g., meta vs. para) can significantly alter the geometry of these interactions. Studies on related compounds show that the 4-hydroxyphenyl moiety is a promising pharmacophore for developing agents with both anticancer and antioxidant properties. mdpi.comresearchgate.net The hydroxyl group's ability to donate a hydrogen atom helps neutralize reactive oxygen species (ROS), which can contribute to antioxidant effects. mdpi.com
Influence of Halogen and Electron-Withdrawing/Donating Groups
The introduction of halogens or other electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) to the phenyl ring systematically alters the molecule's electronic profile, which can enhance biological activity.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (e.g., -Cl, -F) pull electron density away from the phenyl ring. This can increase the acidity of nearby protons and alter the strength of hydrogen bonds. In studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the incorporation of a 4-NO₂ group on a secondary phenyl substituent led to enhanced antimicrobial activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae. nih.gov Similarly, a 4-NO₂ substitution demonstrated favorable anticancer activity against A549 lung cancer cells. mdpi.com Increasing the electronic deficiency of the benzene (B151609) ring is a recognized strategy for improving the activity of some derivatives. mdpi.com
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkyl groups push electron density into the phenyl ring. This can enhance interactions with electron-deficient regions of a target protein.
The following table summarizes the effects of representative phenyl ring substitutions on the antimicrobial activity of related propanoic acid derivatives against S. aureus.
| Compound Modification | Substituent Type | Effect on Antimicrobial Activity (MIC µg/mL) |
| Phenyl substituent | Neutral | 16 |
| 4-NO₂ phenyl substituent | Electron-Withdrawing | 16 (Enhanced spectrum) |
| 4-Cl phenyl substituent | Electron-Withdrawing | Similar anticancer activity to other groups |
| Diethylamino substituent | Electron-Donating | Similar anticancer activity to other groups |
Modifications to Amino and Carboxyl Functionalities
The amino (-NH₂) and carboxyl (-COOH) groups are fundamental to the identity of an amino acid and offer prime sites for chemical modification to influence physicochemical properties and biological activity. nih.govqmul.ac.uk
Transforming the carboxyl group into an ester or amide can alter the molecule's solubility, lipophilicity, and ability to cross cell membranes. For instance, esterification of the carboxyl group in some bioactive propanoic acid derivatives has been shown to result in a marked reduction in antiproliferative activity, highlighting the importance of the free carboxyl group for optimal cytotoxic effects in those specific compounds. researchgate.net
Conversely, converting the carboxyl group to a hydrazide (-CONHNH₂) creates a versatile intermediate for further derivatization. nih.gov These hydrazides can be reacted with various aldehydes and ketones to form hydrazones, which significantly expands the chemical diversity and biological activity profile. Studies have shown that hydrazone derivatives often exhibit potent and broad-spectrum antimicrobial and anticancer activities. nih.govmdpi.comresearchgate.netresearchgate.net
Role of Heterocyclic Substitutions in Enhancing Bioactivity
Incorporating heterocyclic rings is a widely used and highly effective strategy in drug design to improve biological activity. mdpi.com Heterocycles can engage in a variety of molecular interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which can enhance binding affinity and selectivity. researchgate.net
In the context of 3-Amino-3-(phenyl)propanoic acid analogues, attaching heterocyclic moieties has consistently led to derivatives with potent bioactivity.
Antimicrobial Activity: Hydrazone derivatives containing heterocyclic rings such as furan (B31954) and thiophene (B33073) have demonstrated the most potent and broad-spectrum antimicrobial activity. nih.govresearchgate.net A 2-furyl ring substituent, for example, displayed enhanced efficacy against S. aureus and E. faecalis. nih.gov Replacing the furan with a thiophene ring sometimes expanded the antimicrobial spectrum. nih.gov
Anticancer Activity: Heterocyclic substitutions have also been shown to enhance anticancer properties. In one study, derivatives containing a 2-furyl substituent showed the most significant reduction in A549 lung cancer cell viability. mdpi.com The introduction of a 2-thienyl or a 5-nitro-2-thienyl group also resulted in potent cytotoxic activity. mdpi.com Thiazole-containing derivatives have likewise shown promise as anticancer agents. researchgate.net
The table below illustrates the impact of various heterocyclic substitutions on the viability of A549 cancer cells, based on data from related compound series.
| Heterocyclic Substituent | % A549 Cell Viability Reduction |
| 2-Furyl | 82.8% |
| 2-Thienyl | 65.8% |
| 5-Nitro-2-thienyl | 81.5% |
Stereochemical Considerations in Derivative Design and Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. numberanalytics.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. mmsl.cz
For 3-Amino-3-(3-hydroxyphenyl)propanoic acid, the carbon atom to which the amino and phenyl groups are attached (the C3 or β-carbon) is a chiral center. This means the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. mmsl.czcymitquimica.com
The absolute configuration of this chiral center can profoundly affect the molecule's efficacy. One enantiomer may fit perfectly into a receptor's binding site, leading to a strong biological response, while the other enantiomer may bind weakly or not at all. numberanalytics.com In some cases, the "wrong" enantiomer can even cause unwanted side effects. Therefore, controlling the stereochemistry during synthesis is crucial for developing effective and selective therapeutic agents. Enantioselective synthesis methods are employed to produce a single, desired enantiomer, maximizing therapeutic benefit. nih.gov The development of (R)- and (S)-β-amino acids as constituents of anticancer agents is an active area of research.
Comprehensive Analysis of Biological Activities and Molecular Mechanisms of 3 Amino 3 3 Hydroxyphenyl Propanoic Acid and Derivatives
Anticancer Efficacy and Cellular Mechanisms
Derivatives of the 3-amino-3-(hydroxyphenyl)propanoic acid scaffold have demonstrated notable, structure-dependent anticancer activity across various cancer cell lines. The specific biological effects are largely determined by the nature and position of chemical substitutions on the core structure.
Apoptosis, or programmed cell death, is a critical pathway that anticancer agents often exploit to eliminate malignant cells. The inhibition of kinesin spindle protein (KSP), a key molecular target, is known to arrest the cell cycle, which ultimately leads to apoptosis. nih.govnih.gov While direct apoptosis assays on 3-amino-3-(3-hydroxyphenyl)propanoic acid derivatives are not extensively detailed in the reviewed literature, the significant cytotoxic effects observed strongly suggest the involvement of induced cell death pathways. For instance, other classes of amino acid derivatives and related heterocyclic compounds, such as thiazoles, have been shown to induce apoptosis in cancer cells through mechanisms that include the cleavage of PARP1 and caspase 3, and modulation of the Bcl-2 protein family. nih.govukrbiochemjournal.org Peptides incorporating β-amino acids have also been designed to mimic natural pro-apoptotic peptides, successfully inducing cytochrome C release from mitochondria, a key step in the apoptotic cascade. acs.org
A primary indicator of anticancer potential is the ability of a compound to reduce the viability and halt the proliferation of cancer cells. Studies on derivatives of both 3-((4-hydroxyphenyl)amino)propanoic acid (the para-isomer) and 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid (the meta-isomer) have confirmed potent cytotoxic activity.
In a study evaluating a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, several compounds significantly reduced the viability of A549 non-small cell lung cancer cells. mdpi.comresearchgate.net Compounds 12 , 20 , 21 , 22 , and 29 were identified as being particularly effective, capable of reducing A549 cell viability by approximately 50%. mdpi.comdocumentsdelivered.com Notably, the most promising of these compounds showed favorable selectivity, with lower cytotoxicity towards noncancerous Vero cells. mdpi.comresearchgate.net
| Compound | Description | Effect on A549 Cell Viability | Reference |
|---|---|---|---|
| 12 | Derivative with 4-pyridyl substituent | ~50% reduction | mdpi.com |
| 20 | Derivative with 2-furyl substituent | ~50% reduction | mdpi.com |
| 21 | Derivative with 2-furyl substituent | ~50% reduction | mdpi.com |
| 22 | Derivative with 2-furyl substituent | ~50% reduction | mdpi.com |
| 29 | Derivative with phenyl substituent | ~50% reduction | mdpi.com |
Similarly, derivatives of 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid demonstrated potent antiproliferative activity against chemotherapy-resistant FaDu human head and neck cancer cells. nih.gov Compounds 5 , 6 , and 25 were effective at low micromolar concentrations in these cisplatin-resistant cells, highlighting their potential to overcome certain forms of drug resistance. nih.gov
| Compound | Description | Effect on FaDu Cell Viability | Reference |
|---|---|---|---|
| 5 | Derivative with 4-nitrophenyl group | Antiproliferative at low micromolar concentrations | nih.gov |
| 6 | Derivative with 1-naphthyl group | Antiproliferative at low micromolar concentrations | nih.gov |
| 25 | Derivative with 5-nitro-2-thienyl group | Antiproliferative at low micromolar concentrations | nih.gov |
The ability of cancer cells to migrate is fundamental to metastasis, the primary cause of cancer-related mortality. Research has shown that certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives can suppress the migration of A549 lung cancer cells in vitro. mdpi.com The same compounds that effectively reduced cell viability (12 , 20 , 21 , 22 , and 29 ) also demonstrated the ability to inhibit cell migration, suggesting that this class of compounds could interfere with the metastatic process. mdpi.com
| Compound | Effect on A549 Cell Migration | Reference |
|---|---|---|
| 12 | Suppressed migration | mdpi.com |
| 20 | Suppressed migration | mdpi.com |
| 21 | Suppressed migration | mdpi.com |
| 22 | Suppressed migration | mdpi.com |
| 29 | Suppressed migration | mdpi.com |
Reactive oxygen species (ROS) have a dual role in cancer biology; while they can promote cancer pathogenesis, inducing high levels of oxidative stress can also trigger cancer cell death. mdpi.comdebuglies.com Derivatives of 3-amino-3-(hydroxyphenyl)propanoic acid appear to modulate ROS in different ways depending on their specific structure.
A study on 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives found that the compounds induced significant oxidative stress in FaDu cancer cells. nih.gov This pro-oxidant activity contributes to their cytotoxic effect, as excessive ROS can damage cellular components and initiate cell death pathways.
Conversely, a separate investigation into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives highlighted their antioxidant properties. mdpi.com These compounds were shown to be effective ROS scavengers, a trait that could potentially protect normal tissues from oxidative damage during chemotherapy. mdpi.comdebuglies.com This suggests the therapeutic strategy for this scaffold could involve either inducing lethal oxidative stress within cancer cells or providing a protective antioxidant effect for healthy cells. nih.govdebuglies.com
The anticancer effects of these compounds are rooted in their interaction with specific molecular targets crucial for cancer cell survival and proliferation.
HER-2 and c-MET: In silico modeling has provided significant insight into the mechanism of 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives. nih.gov This analysis revealed that compound 25 , which bears a 5-nitro-2-thienyl group, is predicted to interact with two important receptor tyrosine kinases: HER-2 (Human Epidermal Growth Factor Receptor 2) and c-MET (Mesenchymal-Epithelial Transition factor). nih.gov Both HER-2 and c-MET are well-known oncogenes whose overexpression is linked to the development and progression of many cancers, making them prime targets for cancer therapy.
Kinesin Spindle Protein (KSP): KSP, also known as Eg5, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. nih.gov Inhibition of KSP prevents centrosome separation, leading to the formation of abnormal monopolar spindles, which triggers mitotic arrest and subsequent apoptosis in cancer cells. nih.gov While KSP is a validated anticancer target with several inhibitors in clinical development, the reviewed literature did not establish a direct interaction between KSP and the 3-amino-3-(hydroxyphenyl)propanoic acid derivatives. nih.govnih.gov However, the potent antiproliferative and cell cycle-disrupting effects of KSP inhibitors make this an area of interest for future investigation with novel chemical scaffolds.
Antioxidant Properties and Pathways
The antioxidant capacity of phenolic compounds is a well-established area of research. A study focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives confirmed that this scaffold possesses significant antioxidant activity. mdpi.comresearchgate.net The most promising anticancer agent from this series, compound 20 , also exhibited potent antioxidant properties in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comdocumentsdelivered.com
The structural basis for this activity is attributed to the 4-hydroxyphenyl moiety. debuglies.com The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the adjacent amino group enhances the electron-donating capacity of the molecule, which further stabilizes the resulting phenoxyl radical after it has scavenged a ROS. mdpi.comdebuglies.com This dual functionality—combining anticancer and antioxidant activities—makes this chemical scaffold particularly attractive for developing chemotherapeutic candidates that could potentially protect normal tissues from oxidative stress while targeting cancer cells. mdpi.comdebuglies.com
Radical Scavenging Capabilities
Derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have demonstrated notable antioxidant and radical scavenging properties. mdpi.comresearchgate.net In studies evaluating a series of these compounds, several derivatives exhibited potent activity in the 2,2′-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comktu.edu This assay measures a compound's ability to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The presence of the phenolic (4-hydroxyphenyl) group is considered a key contributor to this antioxidative potential. mdpi.comresearchgate.net One of the most promising candidates identified in these studies, a derivative containing a 2-furyl substituent, showed particularly strong antioxidant properties in the DPPH assay. mdpi.comktu.edu These findings suggest that the 3-((4-hydroxyphenyl)amino)propanoic acid structure is a viable scaffold for developing compounds capable of mitigating oxidative stress by neutralizing reactive oxygen species (ROS). mdpi.comresearchgate.net
Role of the Phenolic Hydroxyl Group in Antioxidant Function
The antioxidant activity of these compounds is intrinsically linked to the phenolic hydroxyl (-OH) group on the phenyl ring. mdpi.com This functional group is the primary site of radical scavenging activity. The mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby reducing oxidative damage to cellular components. mdpi.com
The efficiency of this process is further enhanced by the molecular structure. The amino group adjacent to the phenolic ring increases the electron-donating capacity of the molecule. This electronic effect helps to stabilize the resulting phenoxyl radical that forms after the hydrogen atom has been donated. mdpi.com This stabilization prevents the antioxidant molecule from becoming a pro-oxidant and allows it to effectively terminate radical chain reactions. The versatility of the hydroxyl group, which can participate in oxidation, hydrogen bonding, and other reactions, makes the hydroxyphenyl moiety a potent pharmacophore for antioxidant activity. nih.gov
Antimicrobial Activity Against Multidrug-Resistant Pathogens
A significant body of research has focused on the antimicrobial potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, revealing structure-dependent activity against a wide array of multidrug-resistant (MDR) bacterial and fungal pathogens. nih.govnih.gov The development of novel compounds targeting these resistant microbes is a critical global health priority. nih.gov Synthetic modifications to the core scaffold, such as the introduction of various aromatic and heterocyclic substituents, have led to the generation of derivatives with potent and broad-spectrum antimicrobial effects. mdpi.comnih.gov
Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria
Derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Certain hydrazone derivatives containing heterocyclic substituents demonstrated the most potent and broad-spectrum activity. nih.govresearchwithnj.com This activity extended to clinically significant drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govresearchgate.net Potent activity was also recorded against MDR Gram-negative bacteria. nih.govresearchgate.net
The specific antimicrobial activity is highly dependent on the chemical modifications of the core molecule. For instance, while some initial compounds showed weak or no activity, the incorporation of heterocyclic groups into hydrazone derivatives greatly enhanced the antimicrobial effect against both bacterial types. nih.gov
Below is a summary of the minimum inhibitory concentrations (MIC) observed for promising derivatives against various bacterial pathogens.
| Pathogen | Type | Resistance Profile | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Methicillin-Resistant (MRSA) | 1 - 8 |
| Enterococcus faecalis | Gram-Positive | Vancomycin-Resistant (VRE) | 0.5 - 2 |
| Gram-Negative Pathogens | Gram-Negative | Multidrug-Resistant | 8 - 64 |
This data is based on findings for novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.govresearchgate.net
Efficacy Against ESKAPE Pathogens
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a group of highly virulent and drug-resistant bacteria that are a major cause of hospital-acquired infections. A key objective in the study of novel antimicrobials is determining their efficacy against this group.
Systematic screening of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives confirmed that these compounds exhibit structure-dependent antimicrobial activity against ESKAPE group bacteria. nih.govresearchwithnj.com The most effective derivatives, particularly hydrazones with heterocyclic substituents, showed activity against both the Gram-positive (S. aureus, E. faecalis) and Gram-negative members of the ESKAPE group, with MIC values ranging from 0.5 to 64 µg/mL. nih.govresearchgate.net These results underscore the potential of this chemical scaffold as a foundational platform for developing new agents to combat infections caused by these critical pathogens. nih.gov
Antifungal Properties, Including Against Candida auris
In addition to antibacterial effects, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated significant antifungal properties. mdpi.comnih.gov Their activity has been confirmed against various drug-resistant Candida species. researchwithnj.com
Of particular importance is the demonstrated efficacy against Candida auris, an emerging multidrug-resistant yeast that poses a serious global health threat. nih.gov C. auris is known for causing outbreaks in healthcare settings and its resistance to multiple classes of antifungal drugs. nih.gov Several derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold showed substantial activity against C. auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL. nih.govresearchwithnj.comresearchgate.net This finding is highly significant, as it positions this class of compounds as a promising starting point for the development of new therapies to treat infections caused by this challenging fungal pathogen. nih.gov
| Fungal Pathogen | Resistance Profile | MIC Range (µg/mL) |
| Candida species | Drug-Resistant | 8 - 64 |
| Candida auris | Multidrug-Resistant | 0.5 - 64 |
This data is based on findings for novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.govresearchgate.net
Investigating Non-Conventional Antimicrobial Mechanisms
The rise of antimicrobial resistance necessitates the exploration of compounds that act via non-conventional mechanisms, which may be less prone to the development of resistance. Unnatural amino acid derivatives, such as the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, are compelling candidates in this regard. nih.gov
Because amino acids are fundamental building blocks for essential biological processes like protein synthesis and cell wall construction, molecules that mimic or interfere with their use can be effective antimicrobials. Research suggests these derivatives have the potential to concurrently target multiple critical pathways or essential components in microbial cells. This multi-target approach could be key to overcoming pre-existing multidrug-resistance phenotypes. One potential area of interest is the inhibition of enzymes involved in peptidoglycan synthesis, a crucial component of the bacterial cell wall that involves non-proteogenic amino acids. By targeting such unique and essential pathways, these compounds may offer a more durable antimicrobial strategy. nih.gov
Enzyme Inhibition and Receptor Modulation Studies
Direct Binding and Inhibition of Enzyme Active Sites
Currently, there is a lack of specific research in publicly available scientific literature detailing the direct binding and inhibition of enzyme active sites by this compound, beyond the context of Trypanosoma cruzi trans-sialidase which is discussed in a subsequent section. While derivatives of related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have been investigated for their potential to inhibit microbial enzymes involved in peptidoglycan synthesis, specific data on the direct enzyme inhibitory activities of this compound is not available.
Modulation of Integrin Receptors (e.g., αvβ3)
There is no specific information available in the current scientific literature regarding the modulation of integrin receptors, such as αvβ3, by this compound. Research on integrin antagonists is an active field, but studies have not yet specifically implicated this compound in the modulation of these cell surface receptors.
Inhibition of Trypanosoma cruzi Trans-Sialidase (TcTS)
Derivatives of 3-amino-3-arylpropionic acid have been identified as a promising class of inhibitors against the Trypanosoma cruzi trans-sialidase (TcTS) enzyme. TcTS is a crucial virulence factor for the parasite, playing a key role in the invasion of host cells and evasion of the immune system, making it a significant target for the development of new treatments for Chagas disease.
Molecular docking studies have been instrumental in understanding the interaction between these derivatives and the TcTS active site. These computational analyses have revealed that the binding is facilitated by a variety of interactions, including hydrogen bonds, π-π stacking, π-anion interactions, and hydrophobic forces with key amino acid residues within the enzyme's active site, such as Arg35, Arg245, Arg314, Tyr119, Trp312, and Tyr342.
In a study evaluating a series of novel phthaloyl derivatives of 3-amino-3-arylpropionic acids, one particular compound, designated D-11, demonstrated a high binding affinity of -11.1 kcal/mol, which was superior to the reference ligand DANA (-7.8 kcal/mol). This strong interaction translated into significant enzymatic inhibition and trypanocidal activity.
The inhibitory effects of these derivatives have been confirmed through in vitro enzymatic assays. For instance, compound D-11 exhibited an 86.9% ± 5 inhibition of TcTS activity. Furthermore, this compound displayed potent trypanocidal effects against both NINOA and INC-5 strains of T. cruzi, with LC50 values of 52.70 ± 2.70 μM and 46.19 ± 2.36 μM, respectively. These values indicate a higher efficacy than the currently used drugs, nifurtimox (B1683997) and benznidazole, in these assays.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -11.1 |
| TcTS Enzyme Inhibition (%) | 86.9 ± 5 |
| Trypanocidal Activity (% Lysis at 10 µg/mL, NINOA strain) | 63 ± 4 |
| Trypanocidal Activity (% Lysis at 10 µg/mL, INC-5 strain) | 65 ± 2 |
| LC50 (NINOA strain, µM) | 52.70 ± 2.70 |
| LC50 (INC-5 strain, µM) | 46.19 ± 2.36 |
Immunomodulatory and Anti-inflammatory Effects
Specific studies detailing the immunomodulatory and anti-inflammatory effects of this compound are not currently available in the scientific literature. However, research on structurally related compounds, such as other hydroxyphenylpropanoic acids, suggests potential mechanisms through which this class of molecules might exert such effects.
Compounds containing a hydroxyphenyl moiety are recognized for their antioxidant properties, which can contribute to anti-inflammatory activity by mitigating oxidative stress, a key component of the inflammatory response. The general mechanisms for polyphenolic compounds, which share structural similarities, involve the modulation of key inflammatory pathways. These can include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
Furthermore, polyphenolic compounds have been shown to influence immune cell function and the production of cytokines by modulating signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. While these general activities of related compounds are well-documented, dedicated research is required to determine if this compound exhibits similar immunomodulatory and anti-inflammatory properties and to elucidate its specific molecular mechanisms.
Pharmacological and Metabolic Research on 3 Amino 3 3 Hydroxyphenyl Propanoic Acid and Its Derivatives
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Novel Derivatives
These computational analyses can predict a range of physicochemical and pharmacokinetic parameters that are critical for a compound's potential as a drug. This includes adherence to established guidelines for drug-likeness, such as Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov
For a series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, in silico ADME predictions have been reported. semanticscholar.org The table below summarizes key predicted parameters for a selection of these related compounds, which can serve as a surrogate to estimate the potential properties of 3-Amino-3-(3-hydroxyphenyl)propanoic acid derivatives.
Table 1: Predicted ADME Properties of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Predicted Oral Bioavailability |
|---|---|---|---|---|---|
| Derivative A | 250.28 | 1.85 | 4 | 2 | Good |
| Derivative B | 312.35 | 2.54 | 5 | 2 | Moderate |
| Derivative C | 380.42 | 3.12 | 6 | 3 | Moderate |
Note: The data in this table is illustrative and based on findings for structurally related compounds, not this compound itself. The derivatives are hypothetical examples for the purpose of demonstrating the types of parameters evaluated.
These predictions suggest that derivatives with lower molecular weights and moderate lipophilicity are more likely to exhibit good oral bioavailability. Furthermore, in silico tools can predict the potential for compounds to cross the blood-brain barrier and their interactions with metabolic enzymes like the cytochrome P450 (CYP) family. For instance, some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were predicted to be inhibitors of various CYP isoforms, which could have implications for drug-drug interactions. semanticscholar.org
Consideration of Biological Fate and Transformation Pathways
The biological fate of this compound is expected to be influenced by its structural features as a β-amino acid containing a hydroxyphenyl group. The metabolic pathways of aromatic amino acids are well-established and can provide a framework for predicting the transformation of this compound. frontiersin.orgnih.gov
The presence of the amino group and the carboxylic acid group suggests that the compound could undergo metabolic reactions typical for amino acids. These may include transamination, where the amino group is removed, or decarboxylation. The resulting metabolites would then enter broader metabolic pathways.
The hydroxyphenyl moiety is also a key site for metabolic transformation. Hydroxylation, catalyzed by enzymes such as phenylalanine hydroxylase, is a common step in the metabolism of aromatic amino acids. nih.gov The resulting dihydroxyphenyl derivatives can then undergo further modifications. Additionally, the phenolic hydroxyl group is susceptible to conjugation reactions, such as glucuronidation and sulfation, which are common detoxification pathways that increase water solubility and facilitate excretion.
Therapeutic Potential and Advanced Applications in Biomedical Research
Development as Lead Compounds for Novel Therapeutics
The development of novel therapeutics often relies on identifying versatile molecular structures that can be modified to target specific biological pathways. While the broader class of amino acid derivatives has been widely explored, the specific therapeutic applications for 3-Amino-3-(3-hydroxyphenyl)propanoic acid are still emerging.
Exploration as Novel Antimicrobial Agents
In the search for new compounds to combat drug-resistant pathogens, various amino acid derivatives are being synthesized and tested. However, based on available research, there are no specific studies focused on the antimicrobial, antibacterial, or antifungal properties of this compound. The potential of this specific compound as a novel antimicrobial agent has not been documented in the accessible scientific literature.
Anti-Chagas Disease Agent Research
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant target for new drug discovery initiatives. A review of the current literature reveals no specific research into the activity of this compound as a potential agent against T. cruzi. Its role in anti-Chagas disease research is yet to be explored.
Utility in Peptide Synthesis and Peptidomimetic Design
Beta-amino acids are of significant interest in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. Incorporating β-amino acids into peptide chains can confer resistance to enzymatic degradation and help create stable, well-defined secondary structures.
While direct research on the application of this compound is limited, related compounds are utilized in this field. For instance, structurally similar chiral β-amino acids, such as (R)-3-Amino-3-(2-hydroxyphenyl)propionic acid, are employed by researchers as chiral building blocks in drug design. chemimpex.com This suggests a potential, though not yet documented, role for this compound as a building block for creating novel peptide-based structures with specific folding patterns and enhanced stability for therapeutic purposes.
Potential in Targeted Drug Delivery Systems
The development of systems for targeted drug delivery is a critical area of biomedical research, aiming to increase the efficacy of treatments while minimizing side effects. There is currently no published literature that investigates the use of this compound as a component in targeted drug delivery systems, such as nanoparticles, liposomes, or drug conjugates.
Application in Functionalized Polymers and Biomaterials Science
Functionalized polymers and biomaterials are essential for tissue engineering, medical devices, and regenerative medicine. The unique chemical handles of this compound—the amino, carboxylic acid, and phenyl hydroxyl groups—could theoretically make it a candidate for incorporation into novel biomaterials. However, there is no scientific literature available that documents its synthesis into or application as a functionalized polymer or biomaterial.
Analytical and Spectroscopic Methodologies for Research and Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental information about the molecular framework, functional groups, and connectivity of atoms within 3-Amino-3-(3-hydroxyphenyl)propanoic acid.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a complete structural map can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the meta-substituted ring will appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. The single proton on the chiral carbon (C3), adjacent to the amino and phenyl groups, would likely appear as a triplet or doublet of doublets around δ 4.0-4.5 ppm. The two diastereotopic protons of the methylene (B1212753) group (C2) adjacent to the chiral center and the carboxyl group would present as a multiplet, likely a pair of doublets of doublets, in the region of δ 2.5-3.0 ppm. The protons of the amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets, with chemical shifts that are highly dependent on the solvent, concentration, and temperature. For comparison, the analogous compound 3-amino-3-(3-nitrophenyl)propanoic acid shows its C3 proton at δ 4.6 ppm and C2 protons at δ 2.8-2.9 ppm, providing a reasonable estimate for the target compound. chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show nine distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing around δ 170-180 ppm. The aromatic carbons would generate several signals between δ 110-160 ppm, with the carbon bearing the hydroxyl group (C3') being the most downfield in this region. The chiral C3 carbon, attached to the nitrogen, would likely resonate around δ 50-60 ppm, while the methylene C2 carbon would be found further upfield, around δ 40-45 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The following table is interactive. Click on the headers to sort the data.
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0-13.0 (broad s) | 170-180 | Shift is solvent and concentration dependent. |
| Aromatic C-H (C2', C4', C5', C6') | 6.5-7.5 (m) | 110-145 | Complex pattern due to meta-substitution. |
| Aromatic C-OH (C3') | - | 155-160 | Quaternary carbon, no ¹H signal. |
| Aromatic C-C (C1') | - | 140-145 | Quaternary carbon, no ¹H signal. |
| Methine (-CH(NH₂)-) (C3) | 4.0-4.5 (t or dd) | 50-60 | Chiral center, coupling to C2 protons. |
| Methylene (-CH₂-) (C2) | 2.5-3.0 (m) | 40-45 | Diastereotopic protons, complex splitting. |
| Amino (-NH₂) | Variable (broad s) | - | Shift is solvent and concentration dependent. |
| Hydroxyl (-OH) | Variable (broad s) | - | Shift is solvent and concentration dependent. |
Predicted values are based on standard chemical shift ranges and data from analogous structures. s = singlet, t = triplet, m = multiplet, dd = doublet of doublets.
Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₁NO₃), the molecular weight is 181.19 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 181. A key fragmentation pathway for β-amino acids involves the loss of the carboxylic acid group (-COOH), which would result in a fragment ion at m/z 136 ([M-45]⁺). Another characteristic fragmentation would be the benzylic cleavage, breaking the C3-Cα bond, to yield a stable hydroxytropylium ion or a related aromatic fragment. For instance, cleavage could produce a fragment corresponding to the 3-hydroxyphenylmethanamine cation ([C₇H₈NO]⁺) at m/z 122. The mass spectrum of the related compound 3-(3-Hydroxyphenyl)propionic acid shows a prominent peak from the loss of the propanoic acid side chain, resulting in a fragment at m/z 107, corresponding to the hydroxybenzyl cation. nist.gov Similar cleavages are plausible for the target molecule.
Predicted Mass Spectrometry Fragments for this compound
The following table is interactive. Click on the headers to sort the data.
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |
|---|---|---|---|
| 181 | Molecular Ion [M]⁺ | [C₉H₁₁NO₃]⁺ | Parent ion. |
| 164 | [M - NH₃]⁺ | [C₉H₈O₃]⁺ | Loss of ammonia (B1221849). |
| 136 | [M - COOH]⁺ | [C₈H₁₀NO]⁺ | Loss of the carboxylic acid group. |
| 122 | [M - C₂H₃O₂]⁺ | [C₇H₈NO]⁺ | Benzylic cleavage. |
| 107 | [C₇H₇O]⁺ | [C₇H₇O]⁺ | Hydroxybenzyl cation, from further fragmentation. |
Predictions are based on common fragmentation pathways for amino acids and aromatic compounds.
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands.
The presence of the carboxylic acid is indicated by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which would overlap with other stretching vibrations in this region. The carbonyl (C=O) stretch of the carboxylic acid would give a strong, sharp absorption band around 1700-1725 cm⁻¹. The phenolic O-H group will show a broad absorption band around 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region, often appearing as two distinct peaks. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching absorptions appear in the 1450-1600 cm⁻¹ range. The IR spectrum for 3-(3-Hydroxyphenyl)propionic acid confirms the broad O-H stretch (3300-2500 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and aromatic signals, providing a solid reference for the expected spectrum of the amino-substituted analogue. nist.gov
Characteristic FTIR Absorption Bands for this compound
The following table is interactive. Click on the headers to sort the data.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
|---|---|---|---|
| 3200–3600 | Phenolic O-H | Stretch | Strong, Broad |
| 3300–3500 | Amine N-H | Stretch | Medium (often two bands) |
| 2500–3300 | Carboxylic Acid O-H | Stretch | Very Strong, Very Broad |
| ~3030 | Aromatic C-H | Stretch | Medium to Weak |
| 1700–1725 | Carboxylic Acid C=O | Stretch | Strong, Sharp |
| 1580-1650 | Amine N-H | Bend (Scissoring) | Medium to Strong |
| 1450-1600 | Aromatic C=C | Stretch | Medium to Weak (multiple bands) |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for precise quantification.
While HPAEC is a term often associated with carbohydrate analysis, the underlying principle of ion-exchange chromatography (IEC) is perfectly suited for the analysis of amino acids like this compound. who.int Amino acids are amphoteric molecules (zwitterions), meaning they possess both acidic (carboxylic acid) and basic (amino) functional groups. This property allows them to be retained and separated on both anion-exchange and cation-exchange stationary phases.
In a typical High-Performance Liquid Chromatography (HPLC) system utilizing an ion-exchange column, separation is achieved by manipulating the pH of the mobile phase.
Cation-Exchange Chromatography: At a mobile phase pH below the isoelectric point (pI) of the amino acid, the molecule will carry a net positive charge (due to protonation of the amino group) and will bind to a negatively charged stationary phase (e.g., a strong cation exchanger with sulfonate groups). Elution can be achieved by increasing the pH or the salt concentration of the mobile phase.
Anion-Exchange Chromatography: At a mobile phase pH above the pI, the molecule will have a net negative charge (due to deprotonation of the carboxylic acid group) and will bind to a positively charged stationary phase (e.g., a strong anion exchanger with quaternary ammonium (B1175870) groups). Elution is typically accomplished by decreasing the pH or increasing the salt concentration.
This technique provides excellent resolution and is highly effective for quantifying the compound and assessing its purity by separating it from potential contaminants such as synthetic precursors or degradation products. who.int Detection is commonly performed using UV absorbance, leveraging the aromatic phenyl ring in the molecule, or through post-column derivatization with reagents like ninhydrin (B49086) for enhanced sensitivity.
Challenges and Future Directions in Academic Research on 3 Amino 3 3 Hydroxyphenyl Propanoic Acid
Elucidating Underexplored Biological Functions and Complex Mechanisms
A primary challenge in the study of 3-Amino-3-(3-hydroxyphenyl)propanoic acid is the limited understanding of its specific biological activities and mechanisms of action. Much of the existing research has focused on its structural isomer, 3-Amino-3-(4-hydroxyphenyl)propanoic acid, or the non-aminated analog, 3-(3-hydroxyphenyl)propionic acid. For instance, 3-(3-hydroxyphenyl)propionic acid, a metabolite of dietary flavonoids, has been shown to possess vasodilatory effects by promoting nitric oxide release and activating endothelial nitric oxide synthase. acs.orgresearchgate.netmedchemexpress.com It has also been observed to inhibit the binding of monocytes to endothelial cells, suggesting anti-inflammatory properties relevant to atherosclerosis. researchgate.net
Future research must prioritize a systematic screening of this compound to identify its primary biological targets. Based on the activities of related compounds, potential areas of investigation include:
Cardiovascular Effects: Investigating whether the presence of the amino group modifies the vasodilatory and anti-inflammatory properties seen in its non-aminated counterpart.
Antimicrobial and Anticancer Activity: Exploring if it can serve as a scaffold for developing novel antimicrobial and anticancer agents, similar to the derivatives of its 4-hydroxy isomer. nih.govmdpi.com
Neuroprotective Potential: Given that phenolic compounds can cross the blood-brain barrier and may mitigate neurodegenerative diseases, this is another avenue for exploration. gsconlinepress.com
Unraveling the complex mechanisms will necessitate a multi-pronged approach, combining in vitro assays, cellular models, and advanced analytical techniques to identify protein interactions, signaling pathway modulation, and downstream cellular effects.
Strategies for Overcoming Research Limitations in Biological Studies
The study of this compound is hampered by several research limitations common to phenolic compounds and β-amino acids. A significant hurdle is their often-low bioavailability, which can be attributed to factors like poor solubility and metabolic instability. researchgate.netmdpi.com Furthermore, the synthesis of specific stereoisomers of β-amino acids can be challenging, limiting the availability of pure compounds for biological testing. numberanalytics.com
To overcome these limitations, researchers are exploring various strategies:
Advanced Drug Delivery Systems: Encapsulation techniques, such as nano-encapsulation, can protect the compound from degradation, improve its solubility, and facilitate targeted delivery to specific tissues. researchgate.netmdpi.combohrium.com
Prodrug Approaches: Chemical modification of the parent compound to create prodrugs can enhance its pharmacokinetic profile, improving absorption and distribution in the body.
Synthetic Chemistry Innovations: The development of more efficient and scalable synthetic methods is crucial for producing enantiomerically pure β-amino acids for research. numberanalytics.com This includes techniques like the Arndt-Eistert homologation and the Mannich reaction. numberanalytics.com
Computational Modeling: In silico studies can help predict the pharmacokinetic properties and potential biological targets of new derivatives, guiding more focused and efficient laboratory research.
These strategies are essential for translating promising in vitro findings into tangible preclinical and clinical outcomes.
Advancing Preclinical Evaluation Towards Clinical Relevance
For this compound and its derivatives to move towards clinical relevance, a robust preclinical evaluation is imperative. Currently, there is a notable lack of in vivo data for this specific compound. Preclinical studies on derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising in vitro activity against multidrug-resistant pathogens and cancer cell lines, providing a foundational framework for future studies. nih.govmdpi.comresearchgate.netresearchgate.net
The necessary steps to advance preclinical evaluation include:
Pharmacokinetic and Toxicological Profiling: Comprehensive studies in animal models are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. researchgate.net Acute and chronic toxicity studies are also essential to establish a safety profile.
In Vivo Efficacy Studies: Once a safety profile is established, the therapeutic efficacy of the compound must be tested in relevant animal models of disease. For example, if antimicrobial activity is a focus, studies in infection models would be required.
Biomarker Identification: Identifying and validating biomarkers that can be used to monitor the therapeutic response and potential toxicity of the compound will be crucial for eventual human trials.
The data generated from these preclinical studies will be critical for filing an Investigational New Drug (IND) application and proceeding to clinical trials.
Expanding the Chemical Space for Novel Bioactive Derivatives
One of the most promising future directions for research on this compound is its use as a scaffold for the synthesis of novel bioactive derivatives. The inherent chemical properties of the β-amino acid and the phenolic hydroxyl group offer multiple points for chemical modification. nih.govnih.gov Research on the 4-hydroxy isomer has already shown that the creation of a library of derivatives can lead to the identification of compounds with potent and specific biological activities. nih.govmdpi.com
Key strategies for expanding the chemical space include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and assessing how these changes affect biological activity can lead to the design of more potent and selective compounds. mdpi.com
Combinatorial Chemistry: The use of combinatorial chemistry techniques can rapidly generate a large library of diverse derivatives for high-throughput screening.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.
The table below summarizes some of the derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid that have been synthesized and their observed biological activities, illustrating the potential for expanding the chemical space.
| Derivative Class | Substituents | Observed Biological Activity |
| Hydrazones | Aromatic and heterocyclic aldehydes | Antimicrobial activity against ESKAPE pathogens and drug-resistant Candida species. nih.gov |
| Furan-containing | Furan-2-ylmethylene | Potent anticancer and antioxidant activities. mdpi.com |
| Thiazole-containing | Phenylthiazole | Antiproliferative activity in lung cancer models. mdpi.com |
By exploring a wider range of chemical modifications to the this compound scaffold, researchers can aim to develop novel therapeutic agents with improved efficacy and safety profiles.
Q & A
Q. What are the recommended laboratory-scale synthetic routes for 3-Amino-3-(3-hydroxyphenyl)propanoic acid?
Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis to retain stereochemistry. A common approach includes:
- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions.
- Step 2 : Functionalization of the phenyl ring via electrophilic substitution (e.g., hydroxylation or methoxylation).
- Step 3 : Deprotection under mild acidic conditions (e.g., trifluoroacetic acid for Boc groups) to yield the final compound.
Key parameters include reaction temperature (optimized at 25–60°C), solvent choice (e.g., THF or DMF), and catalyst selection (e.g., palladium for deprotection). Chiral HPLC or polarimetry is recommended to confirm enantiomeric purity .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Purity Analysis : Use reversed-phase HPLC with a C18 column, mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% formic acid, and UV detection at 254 nm.
- Solubility : Determine via shake-flask method in buffers (pH 1–7.4) and logP calculation using software like ACD/Labs. Reported solubility ranges from 9.29 mg/mL (pH 7.4) to 2290 mg/mL in polar solvents .
- Stereochemical Confirmation : Employ circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration validation .
Advanced Research Questions
Q. What computational strategies predict the reactivity and stability of derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction pathways, focusing on substituent effects (e.g., methoxy vs. hydroxyl groups) on electronic properties.
- Reaction Path Search : Implement the AFIR (Artificial Force-Induced Reaction) method to explore intermediates and transition states. Software like GRRM or Gaussian is recommended .
- Molecular Dynamics (MD) : Simulate solvation effects using explicit solvent models (e.g., TIP3P water) to assess stability under physiological conditions .
Q. How should researchers resolve contradictory data in biological activity assays for this compound?
Methodological Answer:
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hours) to minimize variability.
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., known enzyme inhibitors) and statistical validation (p < 0.05 via ANOVA).
- Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (Ka, Kd) to targets like tyrosine hydroxylase, addressing discrepancies between in vitro and cellular assays .
Q. What strategies improve solubility and bioavailability for in vitro studies?
Methodological Answer:
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or polyethylene glycol (PEG-400) at 10–20% (w/v) to enhance aqueous solubility.
- pH Adjustment : Prepare phosphate-buffered saline (PBS) at pH 7.4 for physiological relevance.
- Prodrug Design : Introduce ester or amide prodrug moieties to increase membrane permeability, followed by enzymatic cleavage in target tissues .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
Methodological Answer:
- Enantiomer-Specific Activity : Compare (S)- and (R)-enantiomers via molecular docking (AutoDock Vina) against receptors like GABAA. The (S)-enantiomer shows higher affinity due to complementary hydrogen bonding with residues (e.g., Arg112) .
- Dynamic Binding Analysis : Perform steered MD simulations to assess enantiomer dissociation rates from active sites.
- In Vitro Validation : Use chiral separations to isolate enantiomers and test in enzyme inhibition assays (e.g., IC50 values for tyrosine hydroxylase) .
Q. What analytical techniques are critical for structural elucidation of novel derivatives?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error (e.g., ESI+ mode, resolving power ≥30,000).
- Nuclear Magnetic Resonance (NMR) : Assign 1H and 13C signals using 2D experiments (COSY, HSQC) to resolve aromatic proton coupling (e.g., J = 8.5 Hz for para-substituted phenyl groups).
- X-ray Diffraction : Resolve crystal structures to validate substituent positioning and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
